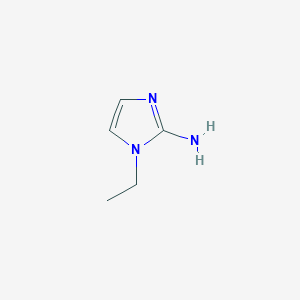

1-ethyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFZAPBAXWBESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Imidazol 2 Amine and Its Analogs

Regioselective Synthetic Routes to 1-Ethyl-1H-imidazol-2-amine

The regioselective synthesis of N-substituted 2-aminoimidazoles, such as this compound, is a critical challenge due to the potential for multiple reactive sites on the imidazole (B134444) precursor. Various strategies have been developed to control the position of the ethyl group on the nitrogen atom.

Multi-component Reaction Protocols for Imidazole Ring Formation

Multi-component reactions (MCRs) offer a powerful and efficient pathway for constructing complex heterocyclic scaffolds like the imidazole ring in a single step. nih.gov These reactions combine three or more starting materials in a one-pot procedure, avoiding the isolation of intermediates and thereby increasing efficiency. nih.gov For the synthesis of 2-aminoimidazole derivatives, MCRs can be designed to incorporate the desired N-1 substituent.

An example is the Groebke-Blackburn-Bienaymé reaction, a well-known MCR that produces fused aminoimidazoles from 2-aminoazines or 2-aminoazoles, aldehydes, and isocyanides, often in the presence of an acid catalyst. nih.gov A variation of this approach, using 2-aminoimidazoles as the starting amine component, has been developed to synthesize novel imidazo[1,2-a]imidazoles. nih.gov While this specific reaction functionalizes an existing 2-aminoimidazole, the principle can be adapted. A hypothetical MCR for this compound could involve the reaction of an ethyl-substituted amine donor, a glyoxal (B1671930) derivative, and a source of the 2-amino group. Microwave-assisted MCRs have also been shown to be highly effective for generating libraries of related compounds, such as 5-aza-7-deaza-adenines from 2-aminoimidazoles. rsc.org

| Reaction Type | Components | Catalyst | Key Feature |

| Groebke-Blackburn-Bienaymé type | 2-Aminoimidazole, Aldehyde, Isocyanide | Zirconium(IV) chloride | Forms N-fused ring systems nih.gov |

| Microwave-Assisted MCR | 2-Aminoimidazoles, Triethyl orthoformate, Cyanamide | None (Microwave) | Rapid and selective formation of triazine-fused imidazoles rsc.org |

| General Imidazole Synthesis | Aldehyde, 1,2-Diketone, Amine Donor | Ionic Liquid / Metal-Free | Forms tri- and tetra-substituted imidazoles rsc.org |

Cyclization Reactions in the Context of 2-Aminoimidazole Synthesis

Cyclization reactions are a cornerstone of heterocyclic synthesis. For 2-aminoimidazoles, these methods typically involve the formation of the imidazole ring from an acyclic precursor that already contains the necessary atoms. A prominent strategy involves the cyclization of N-propargyl guanidines. nih.govacs.org

In this approach, an N-ethyl-N'-propargyl guanidine (B92328) can be synthesized as a key precursor. The subsequent metal-catalyzed hydroamination or carboamination of the alkyne moiety leads to the formation of the five-membered imidazole ring. nih.govacs.org This method is particularly valuable as it allows for the unambiguous placement of the ethyl group on the N-1 position prior to the ring-forming step. Classical methods also include condensation reactions involving α-haloketones or α-aminoketones with a guanidine-containing component. nih.govresearchgate.net

Transition Metal-Catalyzed Approaches for N-Alkyl Imidazoles

Transition metal catalysis provides a versatile toolkit for the direct N-alkylation of pre-formed imidazole rings. While direct N-ethylation of 2-aminoimidazole presents regioselectivity challenges (alkylation can occur at N-1, N-3, or the exocyclic amino group), specific catalytic systems can favor the desired N-1 position.

Palladium-catalyzed reactions are particularly noteworthy. For instance, a Pd-catalyzed carboamination of N-propargyl guanidines with aryl triflates not only forms the 2-aminoimidazole ring but also simultaneously installs a substituent at the C-5 position, demonstrating a sophisticated cyclization-functionalization cascade. nih.govacs.org The mechanism is proposed to proceed through an initial oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by coordination to the alkyne, nucleophilic attack by the guanidine, and reductive elimination. nih.govacs.org

Nickel-catalyzed systems have also been developed for the C-H arylation and alkenylation of imidazoles, which, while not a direct N-alkylation method, highlights the utility of transition metals in modifying the imidazole core. nih.gov

Table of Palladium-Catalyzed 2-Aminoimidazole Synthesis nih.govacs.org

| Substrate | Aryl Triflates | Catalyst/Ligand | Base | Solvent | Yield |

|---|

Metal-Free Synthetic Strategies for Imidazole Derivatives

To address the cost and toxicity concerns associated with transition metals, metal-free synthetic routes have gained significant attention. rsc.org For the N-alkylation of imidazoles, a metal-free approach involves the nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols or acetates with imidazole. beilstein-journals.orgnih.gov This reaction proceeds without the need for a catalyst, often in refluxing toluene, to afford N-substituted imidazoles in good yields. beilstein-journals.orgnih.gov By selecting an appropriate ethyl-containing MBH adduct, this method could be applied to the synthesis of this compound precursors.

Furthermore, metal-free, acid-promoted MCRs have been developed for the construction of the imidazole scaffold itself. acs.org These reactions can proceed smoothly with a range of functional groups to produce highly substituted imidazoles. acs.org One-pot methods using acetic acid under aerobic conditions have also been established for synthesizing tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyl compounds. rsc.org

Advanced Functionalization Strategies for the Imidazole Core of this compound Precursors

Once the 1-ethyl-2-aminoimidazole core is formed, further functionalization can introduce diverse chemical properties. The 2-amino group itself is a key handle for modification. For instance, it can undergo diazotization followed by substitution to introduce other functional groups. A notable example is the synthesis of 2-nitroimidazole (B3424786) from 2-aminoimidazole through diazotization followed by a nitration step. nih.gov This conversion is significant as the nitro group can be a precursor for other functionalities or a key pharmacophore itself.

Green Chemistry Principles Applied to the Synthesis of Imidazole Amines

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. In the context of imidazole synthesis, these principles have been applied through various strategies. jipbs.comresearchgate.net

One-pot syntheses and MCRs inherently align with green chemistry by reducing the number of steps, minimizing solvent use for purification of intermediates, and improving atom economy. asianpubs.orgresearchgate.net The use of environmentally benign catalysts is another key area. For example, lemon juice, which is biodegradable, inexpensive, and non-toxic, has been successfully employed as a biocatalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.comresearchgate.net

Solvent choice is also crucial. The development of solvent-free reaction conditions represents a significant advancement. asianpubs.orgresearchgate.net For instance, the synthesis of imidazole derivatives has been achieved by reacting components under solvent-free conditions at elevated temperatures, leading to high yields and an easy work-up. asianpubs.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption while often improving yields. rsc.org

Examples of Green Chemistry Approaches in Imidazole Synthesis

| Green Principle | Methodology | Example | Reference |

|---|---|---|---|

| Benign Catalyst | Use of natural, biodegradable catalysts | Lemon juice as a biocatalyst for three-component imidazole synthesis. | jipbs.comresearchgate.net |

| Solvent-Free Conditions | Reactants are mixed without a solvent medium. | One-pot synthesis of imidazole derivatives under solvent-free conditions. | asianpubs.orgresearchgate.net |

| Energy Efficiency | Use of alternative energy sources. | Microwave-assisted multicomponent synthesis of fused imidazoles. | rsc.org |

Diversification and Derivatization Strategies for this compound

The 2-aminoimidazole scaffold, including this compound, serves as a versatile platform for chemical modification. Derivatization strategies are crucial for developing analogs with modulated physicochemical properties and biological activities. These modifications typically target the exocyclic amino group or the carbon atoms of the imidazole ring. Key strategies include N-acylation, N-alkylation, C-halogenation, and subsequent cross-coupling reactions.

The exocyclic primary amine and the imidazole ring itself offer multiple sites for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. These derivatization techniques are fundamental in medicinal chemistry for establishing structure-activity relationships (SAR) and optimizing lead compounds.

N-Acylation and N-Alkylation

The primary amino group at the C2 position of this compound is a prime site for derivatization through N-acylation and N-alkylation.

N-Acylation: This reaction involves treating the parent amine with acylating agents like acid chlorides or anhydrides in the presence of a base. This transformation converts the primary amine into an amide, which can alter the compound's electronic properties, hydrogen bonding capacity, and steric profile. A variety of acyl groups, from simple aliphatic to complex aromatic and heterocyclic moieties, can be introduced. For analogous structures like 2-aminobenzothiazoles, N-acylation has been a key strategy for generating derivatives with significant biological activity. escholarship.org The general procedure involves reacting the amine with an appropriate acyl chloride in a suitable solvent, often with a non-nucleophilic base to scavenge the HCl produced. escholarship.org

N-Alkylation: Introducing alkyl groups to the exocyclic amine can be achieved through several methods. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common approach. nih.gov This method is effective for creating secondary amines. Direct alkylation using alkyl halides is another possibility, though it can sometimes lead to over-alkylation. For related heterocyclic systems, N-alkylation has been shown to be a viable strategy for creating diverse libraries of compounds. researchgate.net For instance, the synthesis of N-alkylated imidazole derivatives can be performed using alkyl halides in the presence of a base like potassium hydroxide (B78521) on alumina. ciac.jl.cn

C-Halogenation and Cross-Coupling Reactions

Modification of the imidazole ring itself, typically at the C4 and C5 positions, significantly diversifies the core structure.

C-Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the imidazole ring is a critical step for further derivatization. Electrophilic halogenating agents can be used to install a halogen, which then serves as a handle for subsequent cross-coupling reactions. Halogenation is a versatile tool in drug synthesis for producing precursors for a wide range of organic transformations. researchgate.net

Palladium-Catalyzed Cross-Coupling: Once halogenated, the this compound scaffold can undergo various palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling (using boronic acids), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (using amines) allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. This strategy facilitates the late-stage diversification of the molecule. nih.govacs.org For example, Pd-catalyzed carboamination reactions have been successfully used to construct substituted 2-aminoimidazoles, demonstrating the utility of palladium catalysis in modifying this heterocyclic system. nih.govacs.org The synthesis of 2-aminoimidazole triazoles has been achieved using Suzuki-Miyaura cross-coupling, highlighting the applicability of this method. acs.org

These diversification strategies enable the generation of large libraries of this compound analogs, which is essential for the systematic exploration of their potential in various scientific fields.

Data Tables

Table 1: Summary of Derivatization Strategies

| Reaction Type | Reagents/Conditions | Position of Modification | Resulting Functional Group |

| N-Acylation | Acid Chlorides, Anhydrides, Base | Exocyclic Amine (N) | Amide |

| N-Alkylation | Alkyl Halides, Base; Aldehydes/Ketones, Reducing Agent | Exocyclic Amine (N) | Secondary/Tertiary Amine |

| C-Halogenation | Electrophilic Halogenating Agents | Imidazole Ring (C4/C5) | Aryl/Alkyl Halide |

| Suzuki-Miyaura Coupling | Boronic Acid, Palladium Catalyst, Base | Imidazole Ring (C4/C5) | Biaryl/Alkyl-Aryl |

Mechanistic Investigations of Reactions Involving 1 Ethyl 1h Imidazol 2 Amine

Elucidation of Reaction Pathways for the Formation of the 1-Ethyl-1H-imidazol-2-amine Scaffold.

The synthesis of the this compound scaffold can be conceptualized through several established methodologies for imidazole (B134444) ring formation, with adaptations to incorporate the specific ethyl and amine substituents. A prevalent and historically significant route is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.netnih.gov For the targeted synthesis of this compound, a modified approach utilizing a primary amine in place of one equivalent of ammonia would be necessary.

A plausible synthetic pathway could involve the reaction of a glyoxal (B1671930) derivative, formaldehyde, and ethylamine (B1201723), followed by amination. A more direct and likely pathway involves the cyclization of N-ethyl-N'-(2-oxoethyl)guanidine. This intermediate could be formed from the reaction of ethylamine with a suitable precursor containing the guanidine (B92328) moiety.

Another synthetic strategy involves the reaction of ethyl isocyanoacetate with an appropriate imidoyl chloride, which upon cyclization and subsequent chemical transformations can yield the desired 2-aminoimidazole derivative. nih.gov The initial step in such a reaction is the base-catalyzed activation of the isocyanoacetate to generate a nucleophilic anion. nih.gov This anion then attacks the imidoyl chloride, leading to a cyclized intermediate that can be further elaborated to the final product.

| Reaction Type | Key Reactants | General Mechanism |

| Modified Radziszewski Reaction | Glyoxal, Formaldehyde, Ethylamine, Ammonia Source | Condensation and cyclization |

| Cyclization of Guanidine Derivative | N-ethyl-N'-(2-oxoethyl)guanidine | Intramolecular cyclization |

| Isocyanide-based Synthesis | Ethyl isocyanoacetate, Imidoyl Chloride derivative | Nucleophilic attack and cyclization |

Role of this compound in Nucleophilic and Electrophilic Chemical Transformations.

The chemical character of this compound is defined by the presence of the imidazole ring and the exocyclic amino group, rendering it capable of participating in both nucleophilic and electrophilic transformations. The imidazole ring itself is electron-rich and can act as a nucleophile. The exocyclic amino group possesses a lone pair of electrons, making it a primary site for nucleophilic attack. msu.edumasterorganicchemistry.com

In nucleophilic reactions, the exocyclic nitrogen is generally the more reactive site compared to the ring nitrogens, especially under neutral or basic conditions. This is demonstrated in reactions such as the pseudo-Michael reaction, where related 1-aryl-4,5-dihydro-1H-imidazol-2-amines react with electrophilic alkenes at the exocyclic nitrogen. nih.govnih.gov The reaction of this compound with an electrophile (E+) would proceed via the attack of the exocyclic amino group on the electrophile.

Conversely, the imidazole ring can be susceptible to electrophilic attack, particularly at the C4 and C5 positions. However, the presence of the electron-donating amino group at the C2 position can influence the regioselectivity of such reactions. Under acidic conditions, the ring nitrogens can be protonated, which deactivates the ring towards electrophilic substitution.

The imidazole moiety can also participate in reactions as a nucleophilic catalyst, a role well-established for imidazole and its derivatives.

| Transformation Type | Reactive Site on this compound | Example of Reactant |

| Nucleophilic Attack | Exocyclic Amino Group (N-2) | Alkyl Halides, Acyl Chlorides, Michael Acceptors |

| Electrophilic Substitution | Imidazole Ring (C4/C5) | Nitrating agents, Halogens (under specific conditions) |

| Protonation | Ring Nitrogens, Exocyclic Amino Group | Brønsted Acids |

Analysis of Tautomerism and Isomerization Processes in 2-Aminoimidazoles.

Tautomerism is a significant phenomenon in the chemistry of 2-aminoimidazoles, where prototropic tautomerism involves the migration of a proton. wikipedia.org For this compound, several tautomeric forms can exist in equilibrium. The most common forms are the amino and imino tautomers.

The equilibrium between these tautomers can be influenced by various factors, including the solvent, temperature, and pH. wikipedia.orgnih.gov In the case of this compound, the N1-ethyl substitution prevents tautomerization involving the proton at this position, simplifying the possible tautomeric landscape compared to N-unsubstituted 2-aminoimidazoles.

The two principal tautomeric forms are:

This compound (amino form): The exocyclic nitrogen is an amino group.

1-ethyl-2-imino-2,3-dihydro-1H-imidazole (imino form): The exocyclic nitrogen is an imino group, with the double bond within the ring shifted.

Spectroscopic techniques, such as NMR, can be employed to study the tautomeric equilibrium. The relative stability of these tautomers can also be investigated using computational methods like Density Functional Theory (DFT). nih.gov

| Tautomer | Description | Key Structural Feature |

| Amino Form | Proton resides on the exocyclic nitrogen. | Exocyclic C-N single bond, aromatic imidazole ring. |

| Imino Form | Proton resides on a ring nitrogen (N3). | Exocyclic C=N double bond, non-aromatic dihydroimidazole (B8729859) ring. |

Detailed Studies of Catalyst-Substrate Interactions in Imidazole-Mediated Processes.

While specific studies on catalyst-substrate interactions involving this compound are not extensively documented, the behavior can be inferred from the known catalytic activity of imidazoles. Imidazole and its derivatives are known to act as nucleophilic catalysts in various reactions, such as the hydrolysis of esters. The catalytic cycle typically involves the nucleophilic attack of the imidazole nitrogen on the substrate, forming a reactive intermediate, which is then attacked by the ultimate nucleophile (e.g., water).

In the case of this compound, both the ring nitrogens and the exocyclic amino group have the potential to engage in catalytic cycles. The N3 nitrogen of the imidazole ring, with its available lone pair, can act as the primary nucleophilic site in catalysis. The exocyclic amino group could potentially modulate the electronic properties of the imidazole ring, thereby influencing its catalytic activity.

Spectroscopic and Structural Characterization of 1 Ethyl 1h Imidazol 2 Amine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectrum of imidazole (B134444) derivatives, the chemical shifts of the protons are influenced by the electronic nature of the substituents and their positions on the imidazole ring. For instance, in a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the proton on the C-4 of the imidazole ring appears as a singlet at 7.03 ppm, while the broad singlet for the secondary amine proton is observed at 5.68 ppm mdpi.com. The methyl protons of the o-tolyl groups give rise to singlet signals at 2.20 and 1.94 ppm mdpi.com. For 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, the imidazolyl protons appear as doublets at 8.47 ppm and a singlet at 8.06 ppm nih.gov.

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. For 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, the carbon of the NCN group resonates at 147.5 ppm, while the carbons of the imidazole ring appear at 124.1 and 122.9 ppm nih.gov. In the case of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, the carbon atoms of the benzimidazole (B57391) ring show signals around 150.92, 141.80, 136.12, and 122.86 ppm nih.gov. This data from related structures allows for the prediction of the expected chemical shifts for 1-ethyl-1H-imidazol-2-amine.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives in CDCl₃

| Proton | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine mdpi.com |

|---|---|

| Imidazole C4-H | 7.03 (s) |

| NH | 5.68 (br s) |

| CH₃ (tolyl) | 2.20 (s), 1.94 (s) |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Imidazole Derivatives in DMSO-d₆

| Carbon | 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide nih.gov |

|---|---|

| NCN | 147.5 |

| Imidazole C-H | 124.1, 122.9 |

| Phenyl C | 139.2, 136.4, 125.6, 120.9 |

Utilization of Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in a molecule. The characteristic vibrational frequencies provide a molecular fingerprint.

For imidazole derivatives, the FT-IR spectra typically show characteristic bands for N-H, C-H, C=N, and C-N stretching and bending vibrations. In the FT-IR spectrum of 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, a broad band at 3243 cm⁻¹ is attributed to the O-H stretch, while the aryl C-H stretching appears at 3090 cm⁻¹ and the alkyl C-H stretching is at 2958 cm⁻¹ nih.gov. The C=N stretching vibration is observed at 1552 cm⁻¹ nih.gov. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the FT-IR spectrum shows bands at 3434 cm⁻¹ (N-H stretch), 3131-2856 cm⁻¹ (C-H stretches), and 1686 cm⁻¹ (C=N stretch) mdpi.com.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. In studies of imidazole adsorbed on metal surfaces, characteristic Raman bands for the imidazole ring have been identified. For instance, the C-S stretching vibration in N-(2-(1H-imidazol-4-yl)ethyl)-6-mercaptohexanamide appears at 702 cm⁻¹ nih.govresearchgate.net. The deuteration of the imidazole ring leads to a distinct spectral shift, with a new intensive mode appearing near 1405 cm⁻¹, which is valuable for studying protonation states nih.gov.

Table 3: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Imidazole Derivatives

| Functional Group | 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide nih.gov | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine mdpi.com |

|---|---|---|

| O-H Stretch | 3243 | - |

| N-H Stretch | - | 3434 |

| Aryl C-H Stretch | 3090 | 3131, 3062 |

| Alkyl C-H Stretch | 2958 | 2976, 2925, 2856 |

| C=N Stretch | 1552 | 1686 |

| NO₂ Stretch | 1522, 1341 | - |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For the characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, HRMS was performed using electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ nih.gov. This allows for the accurate determination of the monoisotopic mass. Similarly, for 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, liquid chromatography-mass spectrometry (LC-MS) with ESI was used to find the [M+H]⁺ ion at m/z 213.039, which was in close agreement with the calculated value of 213.078 nih.gov.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structures

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

While a crystal structure for this compound is not available in the searched literature, the structures of several related imidazole derivatives have been reported. For example, the crystal structure of ({(1E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone confirmed its (E)-configuration and revealed that the compound crystallizes in the triclinic space group P-1 bdpsjournal.org. The crystal structure is stabilized by weak intermolecular C-H···O hydrogen interactions bdpsjournal.org.

Table 4: Crystallographic Data for Representative Imidazole Derivatives

| Parameter | ({(1E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone bdpsjournal.org | 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide nih.gov |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 6.4633 (1) | 7.6597 (8) |

| b (Å) | 11.1063 (2) | 12.422 (1) |

| c (Å) | 12.9872 (2) | 10.084 (1) |

| α (°) | 67.650 (1) | 90 |

| β (°) | 86.415 (1) | 99.996 (9) |

| γ (°) | 86.776 (1) | 90 |

| V (ų) | 860.01 (3) | 945.0 |

Advanced Spectroscopic Methods (e.g., 2D NMR, EPR) for Comprehensive Elucidation

For more complex molecules or to gain deeper structural insights, advanced spectroscopic methods are often employed. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity between protons and carbons. For instance, a complete structure elucidation of a 4-(het)arylimidazoldin-2-one derivative was accomplished using a variety of 1D and 2D NMR correlation experiments, including ¹H-¹H COSY, NOESY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹⁵N HMBC mdpi.com. These techniques allow for the unambiguous assignment of all proton and carbon signals, even in complex spin systems.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons (radicals). While this compound itself is not a radical, EPR can be used to study its potential radical adducts or its interactions with radical species. For example, the reaction of poly(sulfur nitride) with the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) was studied using EPR, which detected the formation of radical intermediates nih.gov. The EPR spectra of nitroxide radicals, which can be used as spin probes, are sensitive to the local microenvironment, providing information on properties like viscosity and polarity acs.org.

Theoretical and Computational Studies of 1 Ethyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-ethyl-1H-imidazol-2-amine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), can provide detailed information about molecular orbitals, electron density distribution, and electrostatic potential. These calculations are crucial for predicting the molecule's reactivity.

The distribution of electron density, for instance, highlights the nucleophilic and electrophilic centers within the molecule. For this compound, the exocyclic nitrogen of the amine group and the nitrogen atoms within the imidazole (B134444) ring are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the imidazole ring, particularly C2, which is bonded to two nitrogen atoms, are more electrophilic.

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as global hardness, softness, and the Fukui function, can quantify these predictions. These descriptors help in understanding the molecule's stability and its propensity to participate in various chemical reactions. For instance, a higher HOMO-LUMO gap, calculated using these methods, generally indicates greater molecular stability.

Table 1: Calculated Electronic Properties of a Representative 2-Aminoimidazole Derivative

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Density Functional Theory (DFT) Applications to Molecular and Spectroscopic Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods, such as B3LYP, are widely used to optimize the molecular geometry of imidazole derivatives and to calculate their spectroscopic properties. als-journal.comnih.govnih.gov

Geometric parameters, including bond lengths, bond angles, and dihedral angles, can be calculated with high accuracy. For this compound, DFT calculations would predict a planar imidazole ring with the ethyl and amine groups attached. The orientation of the ethyl group relative to the ring would be a key conformational feature.

Furthermore, DFT is instrumental in predicting vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the assignment of experimental NMR signals. als-journal.com

Table 2: Predicted Spectroscopic Data for a 2-Aminoimidazole Analog

| Spectroscopic Data | Predicted Value |

| Key IR Frequencies (cm⁻¹) | N-H stretch (~3400), C=N stretch (~1650), C-N stretch (~1300) |

| ¹H NMR Chemical Shifts (ppm) | Imidazole ring protons (6.5-7.5), Ethyl group protons (1.2, 4.0), Amine protons (~5.0) |

| ¹³C NMR Chemical Shifts (ppm) | Imidazole ring carbons (110-150), Ethyl group carbons (15, 45) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.

For this compound, MD simulations can reveal the preferred conformations of the ethyl group and the dynamics of the amine group. These simulations can be performed in various environments, such as in the gas phase, in solution, or in a crystalline state, to understand how the environment influences the molecular structure and dynamics.

Moreover, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding. In a condensed phase, this compound molecules can form hydrogen bonds through the amine group and the imidazole ring nitrogens. MD simulations can quantify the strength and lifetime of these hydrogen bonds, which are crucial for understanding the physical properties of the substance, such as its boiling point and solubility.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. This synergy between theory and experiment is crucial for the accurate characterization of molecules.

As mentioned in section 5.2, DFT calculations can provide theoretical vibrational and NMR spectra. The accuracy of these predictions depends on the chosen functional and basis set. By comparing the calculated spectra with experimental data, researchers can validate the computed molecular structure and gain a more detailed understanding of the spectral features. Discrepancies between theoretical and experimental data can point to environmental effects not accounted for in the calculation or to limitations of the theoretical model.

For instance, the calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. Similarly, the choice of solvent model in NMR calculations can significantly impact the accuracy of the predicted chemical shifts.

Computational Modeling of Reaction Mechanisms for Imidazole Synthesis and Transformation

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction pathways for the synthesis and transformation of molecules like this compound.

For the synthesis of imidazoles, computational studies can investigate the feasibility of different synthetic routes, such as the Radziszewski reaction or other multi-component reactions. mdpi.com These studies can provide insights into the role of catalysts, the effect of substituents, and the reaction conditions that favor the formation of the desired product.

Similarly, the transformation of this compound through various reactions, such as alkylation, acylation, or condensation reactions, can be modeled. nih.gov Computational analysis of the reaction mechanisms can help in understanding the regioselectivity and stereoselectivity of these transformations, providing valuable information for synthetic chemists. For example, DFT calculations can be used to determine the activation energies for different reaction pathways, allowing for the prediction of the major product under specific conditions.

Coordination Chemistry of 1 Ethyl 1h Imidazol 2 Amine As a Ligand

Ligand Design Principles and Coordination Modes of 2-Aminoimidazole Derivatives

The design of ligands based on 2-aminoimidazole derivatives, such as 1-ethyl-1H-imidazol-2-amine, is rooted in the versatile coordination capabilities of the imidazole (B134444) ring. Imidazole and its derivatives are fundamental building blocks in coordination chemistry due to their five-membered aromatic ring containing two nitrogen atoms, which can act as donor sites. The parent imidazole can be derivatized at various positions to modify its steric and electronic properties, thereby tuning the characteristics of the resulting metal complexes.

The 2-amino group in this compound introduces an additional potential coordination site, allowing for various binding modes. These derivatives can act as monodentate ligands, coordinating through the pyridine-like N3 atom of the imidazole ring, which is a common coordination mode for imidazole-based ligands. Alternatively, they can exhibit bidentate coordination, involving both the N3 atom and the exocyclic amino group, forming a stable five-membered chelate ring with a metal ion. The presence of the ethyl group at the N1 position can influence the ligand's steric bulk and solubility, which are important considerations in the design of metal complexes with specific geometries and properties.

The coordination behavior of 2-aminoimidazole derivatives is also influenced by the reaction conditions, the nature of the metal ion, and the presence of other coordinating anions or solvent molecules. The flexibility in coordination modes allows for the construction of a wide range of coordination compounds, from simple mononuclear complexes to more complex polynuclear structures.

Synthesis and Characterization of Metal Complexes Involving this compound

The synthesis of metal complexes with imidazole-based ligands, including derivatives like this compound, typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and can influence the final structure of the complex. Common solvents include ethanol, methanol, acetonitrile, and water. The reaction is often carried out at room temperature or with gentle heating to facilitate the complex formation.

The general procedure for the synthesis of such complexes can be illustrated by the reaction of a metal(II) chloride with the imidazole-based ligand in a 1:2 molar ratio in an ethanolic solution. The resulting mixture is stirred for a period, and the solid complex that precipitates out is then filtered, washed, and dried.

Characterization of the resulting metal complexes is performed using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring and the amino group. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry around the metal center. Elemental analysis is employed to determine the empirical formula of the complex, while techniques such as X-ray crystallography provide definitive structural information, including bond lengths and angles.

While specific examples for this compound are not extensively documented, the synthesis and characterization of complexes with other 2-aminoimidazole derivatives follow these general principles.

Electronic and Geometric Properties of Metal-1-Ethyl-1H-imidazol-2-amine Coordination Compounds

The electronic and geometric properties of coordination compounds containing this compound are dictated by the nature of the metal ion, its oxidation state, and the coordination environment. The imidazole ring, being an aromatic system, can participate in π-stacking interactions, which can influence the supramolecular assembly of the complexes.

The geometry of the metal center in these complexes can vary from tetrahedral and square planar to octahedral, depending on the coordination number and the electronic configuration of the metal ion. For instance, with divalent transition metal ions like Cu(II), Ni(II), and Co(II), four- or six-coordinate complexes are commonly observed.

The electronic properties are largely determined by the d-orbital splitting of the metal ion in the ligand field created by this compound and any other co-ligands. The N-donor atoms of the imidazole ring and the amino group are typically considered as σ-donors. The energy of the d-d electronic transitions, observed in the UV-Vis spectrum, provides a measure of the ligand field strength.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and other properties of these complexes, providing deeper insights into their bonding and reactivity.

Table 1: Expected Coordination Geometries and Electronic Properties of Metal Complexes with 2-Aminoimidazole Ligands

| Metal Ion | Coordination Number | Typical Geometry | Expected d-d Transitions |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Broad band in the visible region |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Multiple bands in the visible region |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Bands in the visible and near-IR regions |

| Zn(II) | 4 | Tetrahedral | No d-d transitions |

This table represents generalized expectations for 2-aminoimidazole complexes based on common observations in coordination chemistry.

Application of Imidazole-Based Ligands in Homogeneous and Heterogeneous Catalysis

Imidazole-based ligands are widely utilized in both homogeneous and heterogeneous catalysis due to their ability to form stable and catalytically active metal complexes. The electronic and steric properties of the imidazole ligand can be fine-tuned to modulate the reactivity of the metal center.

In homogeneous catalysis, metal complexes with imidazole-containing ligands have been employed as catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, complexes of ruthenium and other transition metals with imidazole-based ligands have shown catalytic activity in transfer hydrogenation reactions.

In the realm of heterogeneous catalysis, imidazole derivatives are used as building blocks for metal-organic frameworks (MOFs). These porous materials can act as solid catalysts, offering advantages such as ease of separation and reusability. The imidazole ligands can either be directly coordinated to the metal nodes of the MOF or be present as functional groups within the organic linkers. Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have demonstrated significant potential in various catalytic applications.

While specific catalytic applications of this compound are not prominently reported, its structural similarity to other catalytically active imidazole ligands suggests its potential for use in similar catalytic systems.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Imidazole Ligands

The ability of imidazole ligands to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov

Supramolecular chemistry focuses on the organization of molecules into well-defined structures through intermolecular forces. Imidazole-based ligands can direct the self-assembly of metal ions into discrete coordination cages or extended one-, two-, or three-dimensional networks. The N-H group of the imidazole ring (if present) and the amino group in this compound can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, facilitating the formation of intricate hydrogen-bonded networks.

MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. nih.gov Imidazole and its derivatives are frequently used as linkers in the synthesis of MOFs. nih.gov The resulting frameworks can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of functionalized imidazole ligands, such as this compound, can introduce specific properties to the MOF, such as enhanced catalytic activity or selective guest binding. The versatility of imidazole-based ligands in terms of their coordination modes and their ability to engage in supramolecular interactions continues to drive the development of new and functional materials. nih.gov

Structure Reactivity Relationships and Design Principles for 1 Ethyl 1h Imidazol 2 Amine Derivatives

Influence of N-Substitution on the Reactivity Profile of the Imidazole (B134444) Ring

The reactivity of the imidazole ring is significantly modulated by the nature of the substituent at the nitrogen atom. In 1-ethyl-1H-imidazol-2-amine, the presence of an ethyl group at the N-1 position has several important consequences for the molecule's reactivity profile.

Increased Basicity: Alkyl groups, like the ethyl group, are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atoms within the ring, making the molecule more basic compared to unsubstituted imidazole. ksu.edu.saquora.com Specifically, the sp2-hybridized nitrogen at the N-3 position becomes a stronger proton acceptor. wikipedia.org

Elimination of Tautomerism: Unsubstituted imidazoles can exist in two tautomeric forms, which can complicate reaction outcomes. N-substitution, as in this compound, fixes the ring structure, preventing tautomerization and allowing for more regioselective reactions on the rest of the ring. nih.gov

Directing Effects in Electrophilic Substitution: The N-1 ethyl group, along with the C-2 amino group, influences the position of electrophilic attack. While electrophilic substitution on the imidazole ring generally occurs at the C-4 or C-5 positions, the electronic push from the N-1 alkyl group further activates these positions. globalresearchonline.netfirsthope.co.in

Steric Hindrance: The ethyl group can introduce a degree of steric hindrance, potentially influencing the approach of reagents to the adjacent C-2 and C-5 positions. This effect becomes more pronounced with bulkier N-alkyl groups. otago.ac.nz

Impact of Substituents at C-2, C-4, and C-5 Positions on Chemical Reactivity and Selectivity

The inherent reactivity of the carbon atoms in the imidazole ring follows a general trend: C-5 is the most susceptible to electrophilic attack, C-2 has the most acidic proton, and C-4 is the least reactive towards electrophiles. nih.gov The presence of the amino group at the C-2 position in this compound, however, profoundly alters this landscape.

C-2 Position: The 2-amino group is a strong activating group due to its ability to donate a lone pair of electrons into the ring via resonance. This significantly increases the nucleophilicity of the ring system. However, the C-2 position itself is less likely to undergo further electrophilic substitution. Instead, the amino group itself can be the site of reactions such as acylation or alkylation. The acidity of the C-2 proton, a notable feature in many imidazolium (B1220033) salts, is reduced by the presence of the electron-donating amino group. researchgate.net

C-4 and C-5 Positions: The powerful electron-donating effect of the 2-amino group strongly activates the C-4 and C-5 positions towards electrophilic substitution. The ethyl group at N-1 also contributes to this activation. This makes reactions like halogenation, nitration, and Friedel-Crafts-type reactions more facile at these positions. The selectivity between C-4 and C-5 can be influenced by the steric bulk of the incoming electrophile and the reaction conditions. nih.gov

The following table summarizes the general reactivity of the imidazole ring positions in this compound:

| Position | Inherent Reactivity (Unsubstituted Imidazole) | Influence of Substituents (this compound) |

| N-1 | Site of alkylation/acylation | Occupied by an ethyl group, which is electron-donating. |

| C-2 | Most acidic C-H bond | Occupied by a strongly activating amino group. |

| N-3 | Basic, nucleophilic site | Basicity enhanced by the +I effect of the N-1 ethyl group. |

| C-4 | Least reactive to electrophiles | Activated by both the N-1 ethyl and C-2 amino groups. |

| C-5 | Most reactive to electrophiles | Highly activated by both the N-1 ethyl and C-2 amino groups. |

Analysis of Electronic and Steric Effects Governing Reaction Outcomes of Imidazole Amines

The outcomes of reactions involving this compound and its derivatives are governed by a delicate interplay of electronic and steric effects.

Electronic Effects:

Resonance Effects: The C-2 amino group exhibits a strong positive resonance effect (+R), donating its lone pair of electrons into the aromatic system. This significantly increases the electron density at the C-4 and C-5 positions, making them prime targets for electrophiles. lumenlearning.com

Substituent Effects on Acidity/Basicity: Electron-donating groups (like alkyl and amino) increase the basicity of the imidazole ring, while electron-withdrawing groups (like nitro or cyano) decrease basicity and increase the acidity of N-H protons (in unsubstituted imidazoles). rsc.orgrsc.org For this compound, the combination of two electron-donating groups makes it a relatively strong base.

Steric Effects:

N-1 Substituent: The size of the N-1 alkyl group can influence the regioselectivity of reactions at adjacent positions. While an ethyl group presents moderate steric bulk, larger substituents can hinder the approach of reagents to the C-2 and C-5 positions. otago.ac.nzmdpi.com

C-2, C-4, and C-5 Substituents: The size of existing or newly introduced substituents at the carbon positions can direct subsequent reactions. For example, a large group at C-4 might sterically favor the functionalization of the C-5 position. nih.gov The introduction of bulky groups can lead to steric hindrance that accelerates or decelerates certain reactions, such as the hydrolysis of N-acylimidazoles. nih.gov

Rational Design Strategies for Enhanced Chemical Functionality and Performance

The principles of structure-reactivity relationships are fundamental to the rational design of novel this compound derivatives with tailored properties for applications in areas like medicinal chemistry and material science. acs.orgresearchgate.net

Modulating Basicity and Lipophilicity: The basicity and lipophilicity of the molecule can be fine-tuned by introducing different substituents. For instance, adding electron-withdrawing groups to the ring will decrease basicity. Altering the length or branching of alkyl chains at N-1 or other positions can systematically modify the molecule's lipophilicity, which is crucial for pharmacokinetic properties in drug design. espublisher.com

Introducing Pharmacophores: The activated C-4 and C-5 positions are ideal sites for introducing various pharmacophoric groups. Through electrophilic substitution reactions, functional groups known to interact with specific biological targets (e.g., phenyl rings, halogens, sulfonamides) can be appended to the core structure. mdpi.com The 2-amino group can also serve as a handle for attaching side chains via amide bond formation. acs.org

Bioisosteric Replacement: The imidazole ring or its substituents can be used as bioisosteres for other chemical groups to improve properties like metabolic stability or target affinity. For example, the imidazole core is sometimes used as a bioisostere for a carboxamide moiety.

Molecular Hybridization: This strategy involves combining the this compound scaffold with another known bioactive molecule or pharmacophore to create a new hybrid compound with potentially synergistic or enhanced activity. acs.org

A systematic approach to designing derivatives is outlined in the table below:

| Design Goal | Strategy | Example Modification on this compound |

| Increase Potency | Introduce groups for specific target interactions | Add a halogen or phenyl group at C-4 or C-5 for hydrophobic interactions. |

| Improve Solubility | Add polar functional groups | Introduce a hydroxyl or carboxyl group on a C-4/C-5 substituent. |

| Enhance Bioavailability | Modify lipophilicity and polarity | Change the N-1 ethyl group to a longer or more polar alkyl chain. |

| Increase Selectivity | Exploit steric and electronic differences in targets | Introduce bulky groups at C-4 to probe specific binding pockets. |

| Improve Metabolic Stability | Block sites of metabolic degradation | Introduce fluorine atoms at susceptible positions. |

By systematically applying these design principles, chemists can rationally develop derivatives of this compound with optimized properties for a wide range of chemical and biological applications.

Applications in Organocatalysis and Other Catalytic Systems

Investigation of 1-Ethyl-1H-imidazol-2-amine and its Derivatives as Organocatalysts

The exploration of this compound and its derivatives in organocatalysis is rooted in the established reactivity of related 2-aminoimidazole and 2-aminobenzimidazole scaffolds. These structures are recognized for their ability to act as effective Brønsted base and hydrogen-bond donor catalysts. The catalytic potential of the this compound core stems from its key structural features: the exocyclic amino group, which can function as a basic site to deprotonate pronucleophiles, and the N-H proton, which can engage in hydrogen bonding to activate electrophiles and stabilize transition states.

Research into analogous compounds, such as 2-aminobenzimidazoles, has demonstrated their effectiveness in promoting various organic transformations. mdpi.com These catalysts often operate through a bifunctional mechanism, where simultaneous activation of both the nucleophile and the electrophile leads to significant rate acceleration and stereocontrol. It is hypothesized that this compound could catalyze reactions such as Michael additions, aldol reactions, and aminations. For instance, in a Michael addition, the 2-amino group could deprotonate a 1,3-dicarbonyl compound, while the imidazole (B134444) moiety could stabilize the resulting enolate and activate the Michael acceptor.

The ethyl group at the N1 position serves to modulate the steric environment and solubility of the catalyst without fundamentally altering its catalytic functionality. Derivatives can be synthesized by modifying this ethyl group or by substitution at the C4 or C5 positions of the imidazole ring, allowing for the fine-tuning of catalytic activity and selectivity.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | Toluene | 25 | 24 | 78 |

| 2 | 5 | Toluene | 25 | 24 | 65 |

| 3 | 10 | CH₂Cl₂ | 25 | 24 | 72 |

| 4 | 10 | THF | 25 | 24 | 58 |

| 5 | 10 | Toluene | 0 | 48 | 75 |

Development of Enantioselective Catalysis Utilizing Chiral Imidazole Scaffolds

While this compound is an achiral molecule, its scaffold is a prime candidate for derivatization into a chiral organocatalyst for asymmetric synthesis. The development of enantioselective catalysis relies on the introduction of chirality into the catalyst structure, which can effectively control the stereochemical outcome of a reaction.

Strategies to create chiral analogues of this compound include:

Introduction of a Chiral Substituent: The ethyl group at the N1 position can be replaced with a chiral moiety, such as (S)-1-phenylethylamine or other chiral amines derived from the chiral pool. This places the stereocontrol element in close proximity to the catalytically active 2-amino group.

Fusion to a Chiral Backbone: The imidazole ring can be annulated or fused to a larger, rigid chiral framework, such as that derived from trans-1,2-diaminocyclohexane. This approach has been successfully used in the development of chiral 2-aminobenzimidazole catalysts, which have proven highly effective in asymmetric transformations like electrophilic aminations of oxindoles and α-chlorination of β-ketoesters. mdpi.comresearchgate.net

These chiral catalysts typically function as bifunctional activators. In a potential application, a chiral derivative could catalyze the asymmetric amination of a 1,3-dicarbonyl compound. The catalyst's basic amino group would generate the enolate from the substrate, while the chiral scaffold would create a specific three-dimensional environment. Through hydrogen bonding, the catalyst would orient the electrophilic aminating agent (e.g., di-tert-butyl azodicarboxylate) for a stereoselective attack, leading to the formation of one enantiomer of the product in excess. mdpi.com

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Ethyl 2-oxocyclopentanecarboxylate | 10 | 12 | 95 | 92 |

| 2 | Ethyl 2-oxocyclohexanecarboxylate | 10 | 18 | 91 | 88 |

| 3 | Dibenzoylmethane | 10 | 24 | 88 | 85 |

| 4 | Ethyl benzoylacetate | 15 | 24 | 85 | 80 |

Mechanistic Insights into Organocatalytic Cycles Involving Imidazole Amines

Understanding the reaction mechanism is crucial for optimizing catalyst performance and reaction conditions. For organocatalysts based on the this compound scaffold, the catalytic cycle is generally proposed to involve bifunctional activation through non-covalent interactions, primarily hydrogen bonding and Brønsted acid-base interactions.

Consider the asymmetric electrophilic amination of a 3-substituted oxindole catalyzed by a chiral 2-aminoimidazole derivative. The proposed catalytic cycle would proceed as follows:

Deprotonation: The basic exocyclic amino group of the catalyst abstracts the acidic proton from the 3-position of the oxindole, forming an enolate intermediate. This step generates a chiral ion pair.

Bifunctional Activation and Complexation: The catalyst-enolate complex is stabilized by a hydrogen bond between the N-H of the catalyst's imidazole ring and the carbonyl oxygen of the enolate. Simultaneously, the catalyst forms a hydrogen bond with the electrophilic aminating agent (e.g., an azodicarboxylate).

Stereoselective C-N Bond Formation: The chiral environment created by the catalyst directs the approach of the electrophile to one face of the enolate, leading to the enantioselective formation of the new carbon-nitrogen bond. The transition state is highly organized and stabilized by the network of hydrogen bonds.

Product Release and Catalyst Regeneration: The aminated product dissociates from the catalyst, which is then regenerated and free to enter another catalytic cycle.

This dual activation model, where the catalyst acts as both a Brønsted base and a hydrogen-bond donor, is a common feature in many organocatalytic systems and is believed to be key to the high efficiency and stereoselectivity observed with similar benzimidazole-based catalysts. mdpi.com

Strategies for Catalyst Recycling and Immobilization in Imidazole-Mediated Reactions

A significant advantage of organocatalysis is the potential for developing sustainable chemical processes. Key to this is the ability to recover and reuse the catalyst. For homogeneous catalysts like this compound, immobilization onto a solid support is a leading strategy to facilitate separation and recycling.

Several immobilization techniques could be applied:

Covalent Attachment to Polymers: The catalyst can be functionalized with a polymerizable group (e.g., a vinyl group) on the ethyl side chain, allowing it to be incorporated into a polymer backbone like polystyrene.

Grafting onto Inorganic Supports: A linker arm with a terminal silane group can be attached to the catalyst, enabling its covalent bonding to the surface of silica gel or other inorganic oxides.

Adsorption on Solid Surfaces: The catalyst can be adsorbed onto materials with high surface area, although this method may be susceptible to leaching.

Attachment to Magnetic Nanoparticles: Functionalizing the catalyst for attachment to magnetic nanoparticles allows for easy separation from the reaction mixture using an external magnet. This approach combines the benefits of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems. rsc.org

The primary challenge in immobilization is to ensure that the catalyst retains its high activity and selectivity. The choice of linker and support is critical to avoid steric hindrance around the active site. Successful immobilization allows the catalyst to be filtered or magnetically separated from the reaction mixture and reused over multiple cycles, reducing waste and cost.

| Cycle | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 24 | 94 | 91 |

| 2 | 24 | 93 | 91 |

| 3 | 26 | 91 | 90 |

| 4 | 28 | 88 | 89 |

| 5 | 30 | 85 | 89 |

Exploration of Heterogeneous Catalysis Incorporating Imidazole Moieties

The incorporation of imidazole moieties into solid materials to create heterogeneous catalysts is an area of active research. These materials combine the catalytic activity of the imidazole core with the practical advantages of heterogeneous systems, such as thermal stability, ease of handling, and straightforward product separation. rsc.org

The this compound unit could be integrated into various heterogeneous frameworks:

Metal-Organic Frameworks (MOFs): The catalyst can be used as a building block or ligand in the synthesis of MOFs. The resulting material would have well-defined, catalytically active pores, potentially enabling size-selective catalysis. MOFs containing imidazole units have been used effectively in the synthesis of other substituted imidazoles. mdpi.com

Mesoporous Silica: The catalyst can be grafted onto the surface of mesoporous silica materials like MCM-41. The large surface area and ordered pore structure of these materials can enhance catalyst dispersion and accessibility. rsc.org

Ion-Exchange Resins: The basic nature of the 2-aminoimidazole allows it to be supported on acidic ion-exchange resins through ionic interactions.

These heterogeneous catalysts could be employed in continuous flow reactors, offering advantages for industrial-scale synthesis. For example, a packed-bed reactor containing a silica-supported 2-aminoimidazole catalyst could be used for the continuous production of fine chemicals. Research on related systems has shown that heterogeneous catalysts can be highly efficient and reusable for multiple runs with only a slight loss of activity. mdpi.com

| Catalyst System | Catalyst Loading | Reaction Time | Yield (%) | Recyclability |

|---|---|---|---|---|

| Homogeneous this compound | 10 mol% | 12 h | 95 | Difficult |

| Heterogeneous (Silica-supported) | 5 wt% | 18 h | 91 | Easy (5+ cycles) |

| Heterogeneous (MOF-incorporated) | 5 wt% | 16 h | 93 | Easy (5+ cycles) |

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies for Diversified 1-Ethyl-1H-imidazol-2-amine Analogs

The future of synthesizing analogs of this compound lies in the development of more efficient, sustainable, and diverse chemical methodologies. Traditional synthetic routes are being challenged by innovative strategies that offer greater control and access to a wider range of molecular complexity. Recent advances focus on metal-catalyzed reactions, the use of greener solvents, and multicomponent reactions to streamline the synthesis of substituted imidazoles rsc.orgrsc.org.

One promising approach is the use of palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates, which constructs both a C-N and a C-C bond in a single step, allowing for rapid assembly of diverse 2-aminoimidazole products nih.gov. Another area of significant interest is the adoption of green chemistry principles. For instance, high-yield synthesis of 2-aminoimidazoles has been achieved using deep eutectic solvents (DESs) like choline (B1196258) chloride-urea, which serve as non-toxic, recyclable reaction media, reducing reaction times compared to conventional volatile organic solvents mdpi.com. Furthermore, multicomponent reactions, where three or more reactants combine in a single pot to form the product, are being explored to generate highly substituted imidazoles with high atom economy and efficiency rsc.orgnih.gov. These advanced methods are crucial for building libraries of this compound analogs for screening and application development.

| Synthetic Methodology | Key Features | Advantages | Representative Catalyst/Solvent | Reference |

| Pd-Catalyzed Carboamination | Annulation of N-propargyl guanidines and aryl triflates | Forms C-C and C-N bonds simultaneously; allows late-stage diversification. | Palladium (Pd) catalyst | nih.gov |

| Green Synthesis in DES | Heterocyclodehydration in Deep Eutectic Solvents (DESs) | Reduces reaction time; uses non-toxic, recyclable solvents; user-friendly work-up. | Choline Chloride–Urea | mdpi.com |

| Multicomponent Reactions | One-pot reaction of diketones, aldehydes, and amines | High atom economy; operational simplicity; synthesis of tetra-substituted imidazoles. | Heterogeneous catalysts (e.g., ZnFe₂O₄) | rsc.org |

| DIB Oxidation | One-pot reaction from 1,2-diamino-arenes and Vilsmeier reagents | Mild reaction conditions; tolerance to various functional groups. | Diacetoxy-iodobenzene (DIB) | rsc.org |

Integration of Flow Chemistry and Automated Synthesis for Imidazole (B134444) Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the production of imidazoles, including this compound. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic reactions researchgate.net.

Research on the synthesis of related fused imidazole systems, such as 3-aminoimidazo[1,2-α]pyrimidines, has demonstrated the power of continuous flow conditions. When compared to batch reactions, the flow process not only dramatically decreased the reaction time but also improved the regioselectivity of the product vapourtec.com. This level of control is critical for producing specific isomers of functionalized imidazoles. The integration of automated platforms with flow reactors further opens the door to high-throughput synthesis and optimization, allowing for the rapid generation of analog libraries. By systematically varying reagents and conditions, automated systems can accelerate the discovery of new imidazole derivatives with desired properties.

| Parameter | Batch Reaction | Continuous Flow Reaction | Reference |

| Reaction Time | 24 - 48 hours | ~20 minutes | researchgate.netvapourtec.com |

| Regioselectivity | Produces a mixture of regioisomers | Improved selectivity for the desired isomer | vapourtec.com |

| Process Control | Limited control over heat/mass transfer | Precise control over temperature and residence time | researchgate.net |

| Scalability | Challenging to scale safely | More straightforward and safer scale-up | researchgate.net |

Exploration of Novel Catalytic Transformations Mediated by this compound

The structural motif of this compound, featuring both a nucleophilic amino group and the imidazole ring, suggests its potential application in catalysis. While direct catalytic applications of this specific molecule are an emerging area, the broader 2-aminoimidazole and imidazole classes are known to be effective in various catalytic systems.

One major avenue of exploration is the use of 2-aminoimidazole derivatives as ligands in transition metal catalysis. The nitrogen atoms in the ring and the exocyclic amino group can coordinate with metal centers, influencing the metal's electronic properties and steric environment to control catalytic activity and selectivity nih.gov. For example, 2-imino-phenanthrolyl iron and cobalt complexes have been investigated for their catalytic activities, with performance being tunable via substituents on the ligand mdpi.com. Furthermore, imidazoles are well-established precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts and ligands. The deprotonation of the corresponding imidazolium (B1220033) salt of this compound could yield a potent NHC for use in a wide range of chemical transformations. The development of heterogeneous catalysts, where imidazole units are immobilized on solid supports like magnetic nanoparticles, is another promising direction, offering enhanced stability and recyclability rsc.orgnih.gov.

Development of Hybrid Materials with Integrated Imidazole Components

The incorporation of imidazole-based units into larger material architectures is a rapidly growing field aimed at creating advanced hybrid materials with tailored functions rsc.org. The unique electronic and coordinating properties of the imidazole ring make it an excellent building block for polymers, metal-organic frameworks (MOFs), and functionalized surfaces.

Imidazole-based ligands are widely used in the construction of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis fau.dersc.org. MOFs functionalized with imidazole derivatives have been designed as highly selective fluorescent sensors for detecting specific molecules like picric acid researchgate.netacs.org. In another innovative approach, core-shell hybrid materials featuring an imidazole-loaded MOF core and a covalent-organic framework (COF) shell have been developed, exhibiting high anhydrous proton conductivity at elevated temperatures, a critical property for fuel cell membranes researchgate.net. Beyond porous materials, 2-aminoimidazole moieties have been grafted onto membrane surfaces to inhibit biofilm formation, a critical issue in water purification and medical devices nih.gov. The anti-fouling properties are attributed to the unique chemistry of the 2-AI group, which significantly reduces bacterial adhesion and biofilm development nih.gov.

| Hybrid Material Type | Imidazole Component Role | Key Application | Finding | Reference |

| Metal-Organic Framework (MOF) | Functional Ligand | Chemical Sensing | Highly selective and sensitive fluorescence-based detection of picric acid. | researchgate.netacs.org |

| MOF@COF Core-Shell Hybrid | Proton Conductor | High-Temperature Proton Conduction | Achieved high anhydrous proton conductivity (1.4 × 10⁻² S cm⁻¹) at 120 °C. | researchgate.net |

| Functionalized Polymer Membrane | Anti-fouling Agent | Biofilm Inhibition | Grafted 2-aminoimidazole significantly inhibited biofilm formation by 98%. | nih.gov |

Computational-Guided Design and Discovery of Novel Imidazole-Based Chemical Systems

In silico methods are becoming indispensable tools for accelerating the design and discovery of new chemical entities, and imidazole-based systems are no exception. Molecular modeling, quantum chemical calculations, and machine learning are being employed to predict the properties, reactivity, and biological activity of novel imidazole derivatives before they are synthesized in the lab, saving significant time and resources nih.gov.

Molecular docking is a prominent computational technique used to predict the binding affinity and orientation of a molecule within the active site of a biological target nih.gov. This approach has been used to design novel imidazole derivatives as potential enzyme inhibitors nih.govmdpi.com. For example, docking studies have been used to identify imidazole compounds with favorable binding energies to targets like cyclooxygenase-2 (COX-2) nih.gov. Density Functional Theory (DFT) computations provide deeper insights into the electronic structure and reactivity of molecules, helping to elucidate reaction mechanisms involving imidazole intermediates researchgate.net. More recently, machine learning algorithms are being trained to predict the catalytic activity of metal complexes based on the structural features of their ligands, including imidazole-related structures. Such models have successfully established robust correlations between ligand descriptors and catalytic performance, guiding the rational design of more effective catalysts mdpi.com.

| Computational Method | Application in Imidazole Research | Example Finding | Reference |

| Molecular Docking | Drug Design & Discovery | Prediction of binding modes and affinities of imidazole derivatives to enzyme active sites. | nih.govnih.govmdpi.com |

| Density Functional Theory (DFT) | Mechanistic Studies | Investigation of reaction intermediates and interactions of imidazole derivatives with reactive species. | researchgate.net |

| Machine Learning (ML) | Catalyst Design | Quantitative prediction of the catalytic activity of metal complexes based on ligand structural features. | mdpi.com |

| ADMET Prediction | Pharmacokinetic Profiling | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed compounds. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-ethyl-1H-imidazol-2-amine, and how can purity be confirmed?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroimidazole derivatives with ethylamine under reflux in ethanol, followed by purification via recrystallization or column chromatography. Purity can be confirmed using HPLC (≥98% purity threshold) and corroborated with H/C NMR to verify the absence of unreacted precursors or byproducts. Melting point analysis and IR spectroscopy (e.g., NH stretching at ~3300–3400 cm) further validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify amine (-NH) and imidazole ring vibrations (e.g., C=N stretching ~1600 cm). Compare with databases like NIST Chemistry WebBook for reference spectra .

- NMR : H NMR reveals ethyl group protons (δ ~1.2–1.4 ppm for CH, δ ~3.4–3.6 ppm for CH) and imidazole protons (δ ~6.8–7.5 ppm). C NMR confirms the ethyl carbon environment (δ ~10–15 ppm for CH, δ ~35–40 ppm for CH) and aromatic carbons .

- Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H] at m/z 126.1) and fragmentation patterns .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models predict reactivity sites (e.g., nucleophilic NH group) and validate experimental UV-Vis spectra .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational vibrational spectra?

- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity in DFT models. Use explicit solvent models (e.g., PCM) in simulations and compare scaled vibrational frequencies. If NH stretching modes deviate, refine basis sets or incorporate dispersion corrections. Cross-validate with Raman spectroscopy for solid-state samples .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : The compound’s flexibility (ethyl group rotation) and hydrogen-bonding propensity complicate crystallization. Slow evaporation from ethanol/water mixtures at 4°C promotes ordered packing. X-ray diffraction (SHELX refinement) reveals intermolecular N-H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å), which stabilize the lattice .

Q. How to design derivatives for targeted biological activity (e.g., kinase inhibition)?

- Methodological Answer : Modify the ethyl group or imidazole ring with substituents (e.g., halogens, methyl, or aryl groups). Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., EGFR). Prioritize compounds with high binding affinity (ΔG < -8 kcal/mol) and favorable ADMET profiles (SwissADME prediction) .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Methodological Answer : Side reactions (e.g., N-demethylation or self-catalyzed diarylation) may occur under high-temperature or basic conditions. Monitor reactions with TLC and isolate intermediates via flash chromatography. Kinetic studies (e.g., varying reaction time/temperature) and LC-MS/MS identify competing pathways .

Q. How to validate structural data when experimental results conflict with literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products